molecular formula C6H9N5O2 B12818617 4-acetamido-2-amino-1H-imidazole-5-carboxamide

4-acetamido-2-amino-1H-imidazole-5-carboxamide

Cat. No.: B12818617
M. Wt: 183.17 g/mol
InChI Key: XMLLRQITWWUEDK-UHFFFAOYSA-N
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Description

4-acetamido-2-amino-1H-imidazole-5-carboxamide is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes an imidazole ring substituted with acetamido and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-2-amino-1H-imidazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-5-imidazolecarboxamide with acetic anhydride. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The key steps include the preparation of high-purity starting materials, precise control of reaction conditions, and efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-acetamido-2-amino-1H-imidazole-5-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated imidazole compounds .

Scientific Research Applications

4-acetamido-2-amino-1H-imidazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-acetamido-2-amino-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The compound can also influence cellular signaling pathways, leading to changes in gene expression and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-carbamoylimidazole
  • 4-aminoimidazole-5-carboxamide
  • 4-carbamoyl-5-aminoimidazole
  • 4-carboxamido-5-aminoimidazole
  • 5-amino-1H-imidazole-4-carboxamide
  • 5-amino-1H-imidazole-4-carboxylic acid amide
  • 5-amino-3H-imidazole-4-carboxamide

Uniqueness

4-acetamido-2-amino-1H-imidazole-5-carboxamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and functional materials .

Properties

Molecular Formula

C6H9N5O2

Molecular Weight

183.17 g/mol

IUPAC Name

4-acetamido-2-amino-1H-imidazole-5-carboxamide

InChI

InChI=1S/C6H9N5O2/c1-2(12)9-5-3(4(7)13)10-6(8)11-5/h1H3,(H2,7,13)(H,9,12)(H3,8,10,11)

InChI Key

XMLLRQITWWUEDK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(NC(=N1)N)C(=O)N

Origin of Product

United States

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